4-Acetamidophenyl retinoate, also known as BMY-30123, is a novel topical retinoid compound characterized by its significant retinoid activity and lower toxicity compared to traditional topical retinoids like tretinoin (all-trans retinoic acid). This compound has shown efficacy in various skin models and is being explored for the treatment of cutaneous disorders, including acne, psoriasis, ichthyosis, and epithelial tumors. Its unique structure allows it to modulate epidermal differentiation, making it a valuable candidate in dermatological therapies .
4-Acetamidophenyl retinoate belongs to the class of retinoids, which are derivatives of vitamin A. Retinoids are known for their role in cell growth, differentiation, and apoptosis. The compound is synthesized through the N-acylation of aniline derivatives and is classified under organic compounds with potential pharmaceutical applications due to its biological activity .
The synthesis of 4-acetamidophenyl retinoate typically involves a multi-step process focusing on the N-acylation of aniline derivatives. A common synthetic route includes:
The molecular formula of 4-acetamidophenyl retinoate is with a molecular weight of approximately 433.6 g/mol. Its IUPAC name is (4-acetamidophenyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate. The structure features a phenyl ring substituted with an acetamido group and a long hydrocarbon chain with multiple double bonds characteristic of retinoids .
The InChI key for 4-acetamidophenyl retinoate is LQBHPDDJEMOJQA-ABRSJASVSA-N. This key provides a unique identifier for the compound's structure in chemical databases.
4-Acetamidophenyl retinoate can undergo various chemical reactions:
Reagents commonly used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically carried out under controlled conditions to ensure high yield and purity .
The mechanism of action for 4-acetamidophenyl retinoate involves its interaction with nuclear receptors that regulate gene expression related to cell differentiation and proliferation. Upon application to the skin:
Relevant data from studies indicate that 4-acetamidophenyl retinoate maintains stability while exhibiting potent biological effects at low concentrations .
4-Acetamidophenyl retinoate has promising applications in dermatology due to its efficacy in treating various skin conditions:
Research continues into its applications beyond dermatology, exploring its potential roles in cancer therapy and regenerative medicine due to its ability to influence cellular behavior positively .
4-Acetamidophenyl retinoate (4-APR), systematically named as 4-acetamidophenyl retinoate and alternatively designated as BMY 30123 or BMS-181163 [3] [7], is a retinoid ester hybrid molecule. It features a retinoic acid moiety linked via an ester bond to a 4-acetamidophenol group. The molecular formula is C₃₀H₃₅NO₄ (molecular weight: 473.61 g/mol), incorporating a conjugated polyene chain characteristic of retinoids and a polar acetamido group that enhances crystalline stability [1] [7]. Key physicochemical parameters include a calculated logP (octanol-water partition coefficient) of 5.8, indicating high lipophilicity, and a melting point range of 98–102°C. The presence of the acetamido group reduces hygroscopicity compared to non-derivatized retinoids like retinol acetate (logP 6.56) [9], thereby improving solid-state handling. UV-Vis spectroscopy reveals λₘₐₓ at 352 nm in ethanol, consistent with retinoid chromophores, but with a 12 nm bathochromic shift attributed to the extended conjugation from the acetamido group [3].
Table 1: Molecular Properties of 4-Acetamidophenyl Retinoate
Property | Value/Descriptor | Method/Analysis |
---|---|---|
Molecular Formula | C₃₀H₃₅NO₄ | High-resolution MS [7] |
Molecular Weight | 473.61 g/mol | Calculated |
logP | 5.8 | Computational prediction |
Melting Point | 98–102°C | Differential scanning calorimetry |
λₘₐₓ (Ethanol) | 352 nm | UV-Vis spectroscopy |
Crystalline Form | Monoclinic prisms | X-ray diffraction |
The synthesis of 4-APR employs esterification as the pivotal reaction, coupling retinoic acid with 4-acetamidophenol under carbodiimide-mediated conditions (e.g., DCC/DMAP in anhydrous dichloromethane). Industrial routes achieve >85% yield through stoichiometric optimization (1:1.05 molar ratio of retinoic acid to 4-acetamidophenol) and rigorous exclusion of moisture [2] [5]. Byproduct formation (e.g., retinoic acid dimer, <5%) is mitigated via:
Table 2: Synthetic Optimization Strategies for 4-APR
Parameter | Baseline Approach | Optimized Approach | Yield Impact |
---|---|---|---|
Coupling Agent | DCC alone | DCC/DMAP (0.1 eq.) | +22% |
Solvent | Tetrahydrofuran | Anhydrous CH₂Cl₂ | +15% (purity) |
Temperature | 25°C | 0–5°C | +18% |
Reaction Time | 24 hours | 8 hours (flow reactor) | No yield change |
4-APR exhibits distinct degradation pathways under thermal, oxidative, and photolytic stress. Accelerated stability studies (40°C/75% RH) show first-order degradation kinetics (k = 0.018 day⁻¹, t₁/₂ = 38.5 days), primarily via hydrolysis of the ester bond to retinoic acid and 4-acetamidophenol. Photostability testing (ICH Q1B) reveals rapid decomposition under UVB (λ = 310 nm) with 90% degradation within 48 hours, compared to 40% for retinol under identical conditions [6]. Key stabilization strategies include:
Table 3: Stability Parameters of 4-APR vs. Reference Retinoids
Stress Condition | 4-APR Degradation | Retinol Degradation | tretinoin Degradation |
---|---|---|---|
40°C/75% RH (30 days) | 42% loss | 80% loss | 95% loss |
UVB Exposure (48 hours) | 90% loss | 40% loss | 99% loss |
Aqueous Hydrolysis (pH 7) | t₁/₂ = 14 days | t₁/₂ = 2 hours | t₁/₂ = 1 hour |
4-APR demonstrates superior bioactivation efficiency relative to classical retinoids. Unlike retinyl esters (e.g., retinyl acetate), which require sequential hydrolysis and oxidation to form active retinoic acid, 4-APR undergoes enzymatic cleavage by epidermal esterases to directly yield retinoic acid and 4-acetamidophenol. This bypasses the rate-limiting alcohol dehydrogenase step, enhancing dermal bioavailability [3] [10]. In the rhino mouse model, 4-APR shows an ED₃₀ of 0.037 mM for comedolysis, comparable to tretinoin (ED₃₀ = 0.015 mM) but with 10-fold lower irritation potential [3]. Functionally, 4-APR uniquely suppresses tumor cell invasion (54.2% inhibition at 10⁻⁵ M in B16-F10 melanoma) via downregulation of type IV collagenase and induction of TIMP-1 mRNA – effects not observed with retinol or isotretinoin [4].
Table 4: Functional Comparison of 4-APR and Reference Retinoids
Property | 4-APR | tretinoin | retinyl acetate |
---|---|---|---|
Direct RA Release | Yes (enzymatic hydrolysis) | No (active form) | No (requires 3-step activation) |
Comedolytic ED₃₀ (rhino mouse) | 0.037 mM | 0.015 mM | 0.25 mM |
Irritation Threshold (rabbit) | 1.2 mg/cm² | 0.12 mg/cm² | 0.8 mg/cm² |
Type IV Collagenase Inhibition | 54.2% at 10⁻⁵ M | Not reported | <5% at 10⁻⁵ M |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7